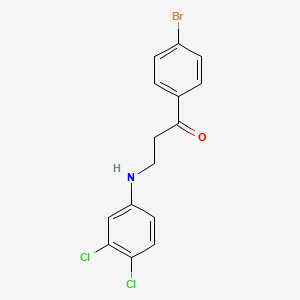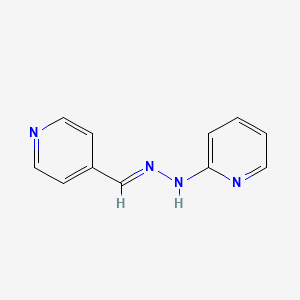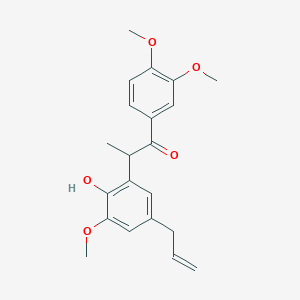
Carinatone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carinatone is a chemical compound known for its unique properties and applications in various scientific fields. It is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria. This compound plays a crucial role in energy metabolism by transporting long-chain fatty acids from the cytosol into mitochondria to be oxidized for energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carinatone can be synthesized through a series of chemical reactions starting from the amino acid lysine. The synthesis involves the methylation of lysine to form trimethyllysine, which is then hydroxylated to hydroxytrimethyllysine. This intermediate is cleaved to form trimethylaminobutyraldehyde, which is subsequently dehydrogenated to produce gamma-butyrobetaine. Finally, gamma-butyrobetaine is hydroxylated to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the efficient production of this compound. The final product is purified through crystallization and other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Carinatone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carnitine, which is essential for fatty acid metabolism.
Reduction: It can be reduced to form its corresponding alcohol derivative.
Substitution: this compound can undergo substitution reactions with various nucleophiles to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products:
Oxidation: Carnitine
Reduction: Alcohol derivatives of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Carinatone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a crucial role in cellular metabolism and energy production.
Medicine: Used in the treatment of carnitine deficiency and as a supplement to improve energy metabolism.
Industry: Employed in the production of dietary supplements and as an additive in animal feed .
Wirkmechanismus
Carinatone exerts its effects by transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy in the form of adenosine triphosphate (ATP). This process is essential for maintaining cellular energy levels and supporting various metabolic functions. This compound also helps remove toxic by-products of metabolism from cells, ensuring cellular health and function .
Vergleich Mit ähnlichen Verbindungen
Carnitine: Similar in structure and function, but Carinatone has a higher affinity for fatty acid transport.
Acetylcarnitine: An acetylated form of carnitine, used in the treatment of neurological disorders.
Propionylcarnitine: A derivative of carnitine, used in the treatment of cardiovascular diseases .
Uniqueness: this compound is unique due to its high efficiency in transporting long-chain fatty acids and its role in energy metabolism. Its ability to support cellular energy production and remove metabolic by-products makes it a valuable compound in various scientific and medical applications .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-6-7-14-10-16(21(23)19(11-14)26-5)13(2)20(22)15-8-9-17(24-3)18(12-15)25-4/h6,8-13,23H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKBRPPPSPIUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)CC=C)OC)O)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Bis(3-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2793505.png)

methyl}amino)acetate](/img/structure/B2793507.png)
![tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B2793508.png)
![2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline](/img/structure/B2793510.png)
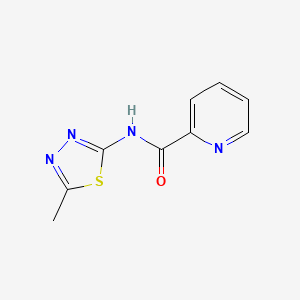
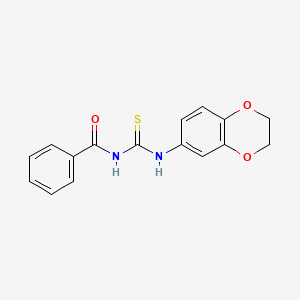
![Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate](/img/structure/B2793515.png)

